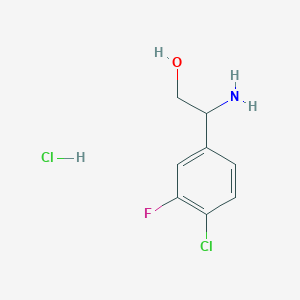

2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride (MFCD23144294) is a β-amino alcohol derivative featuring a chlorinated and fluorinated aromatic ring. This compound is synthesized via nucleophilic substitution or reductive amination pathways and is characterized by its crystalline structure, validated using crystallographic tools like SHELXL . Its molecular formula is C₈H₈ClFNO·HCl, with a molecular weight of 238.07 g/mol.

Properties

IUPAC Name |

2-amino-2-(4-chloro-3-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKIWOGVBABSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxyl group in 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: The nitro group in the precursor nitrostyrene can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products:

Oxidation: Formation of 2-Amino-2-(4-chloro-3-fluorophenyl)acetaldehyde or 2-Amino-2-(4-chloro-3-fluorophenyl)acetone.

Reduction: Formation of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, enabling the synthesis of more complex molecules. It is particularly useful in:

- Synthesis of Pharmaceuticals : The compound can be modified to create derivatives with enhanced therapeutic properties.

- Preparation of Specialty Chemicals : It is used as an intermediate in the production of specialty chemicals utilized in various industrial applications.

Biology

In biological research, this compound plays a crucial role in studying enzyme-substrate interactions and protein-ligand binding mechanisms. Key applications include:

- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a valuable tool for identifying potential inhibitors.

- Protein Interaction Studies : The compound's functional groups facilitate hydrogen bonding and hydrophobic interactions with proteins, aiding in understanding binding affinities and mechanisms.

Medicine

The potential therapeutic effects of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride are under investigation. Notable applications include:

- Drug Development : Researchers are exploring its use as a precursor for developing new therapeutic agents targeting various diseases, particularly those related to enzyme dysfunction.

- Pharmacological Studies : The compound is being evaluated for its efficacy and safety profiles in preclinical studies.

Case Studies

Several studies highlight the utility of this compound:

-

Enzyme Inhibition Research :

- A study demonstrated that derivatives of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride exhibited significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments.

-

Binding Affinity Studies :

- Research focused on the binding interactions between this compound and various protein targets revealed insights into its mechanism of action, paving the way for rational drug design based on structure–activity relationships.

-

Therapeutic Development :

- Clinical trials are ongoing to assess the efficacy of formulations containing this compound as part of combination therapies for certain cancers, leveraging its ability to modulate enzyme activity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The substituted phenyl ring can engage in hydrophobic interactions with protein surfaces, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism of Halogen Substituents

Variations in the positions of chlorine and fluorine on the phenyl ring significantly alter physicochemical and biological properties:

Stereochemical Variations

Enantiomeric forms (R/S) of chlorophenyl derivatives demonstrate divergent biological activities:

Backbone Modifications

Replacing the ethanol group with ketones or amines alters hydrogen-bonding capacity:

- Impact: The ethanol backbone in the target compound supports hydrogen bonding with biological targets, unlike ketone derivatives .

Substituent Effects: Bromine vs. Chlorine

Bromine substitution increases steric bulk and lipophilicity:

| Compound Name | Halogen | LogP (Predicted) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone HCl | Br | 2.8 | 0.5 | |

| Target Compound | Cl | 1.9 | 12.4 |

Alkyl Chain Variations in Fingolimod Homologs

Homologs of Fingolimod (a related amino alcohol drug) highlight pharmacokinetic trends:

| Compound Name | Alkyl Chain | Molecular Weight (g/mol) | Half-Life (h) | Reference |

|---|---|---|---|---|

| Fingolimod hexyl homolog | C6H13 | 279.42 | 12 | |

| Fingolimod octyl homolog (Fingolimod HCl) | C8H17 | 343.93 | 150 |

- Impact : Longer chains (e.g., octyl) enhance half-life via increased lipophilicity and protein binding .

Research Implications

- Synthetic Challenges : Positional isomerism and enantiomeric purity require advanced chromatographic techniques (e.g., chiral HPLC) .

- Biological Relevance : The 4-chloro-3-fluoro configuration may enhance CNS penetration in drug candidates, as seen in Fingolimod analogs .

- Regulatory Considerations : Impurity profiles of homologs (e.g., decyl/heptyl) must be controlled to meet pharmacopeial standards .

Biological Activity

2-Amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride, also known as (2S)-2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride, is a chemical compound with significant biological activity. Its molecular formula is C8H10Cl2FNO, and it has a molecular weight of 226.07 g/mol. This compound has attracted attention in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Molecular Structure

The structure of 2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride includes:

- Amino Group: Contributes to the compound's basicity and ability to form hydrogen bonds.

- Hydroxyl Group: Enhances solubility in water and increases interaction with biological targets.

- Chlorine and Fluorine Substituents: These halogens influence the compound's reactivity and biological activity through electronic effects.

Synthesis

The synthesis typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate, followed by reduction to yield the amine, which is then converted to its hydrochloride salt .

The biological activity of 2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, while the substituted phenyl ring engages in hydrophobic interactions, influencing binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. In studies involving different microbial strains, no significant minimum inhibitory concentration (MIC) was observed within the tested range (0.5 µg/mL to 256 µg/mL) against several bacteria and fungi . This suggests limited direct antimicrobial efficacy under standard testing conditions.

Cytotoxicity Studies

In vitro studies have demonstrated that 2-amino-2-(4-chloro-3-fluorophenyl)ethan-1-ol hydrochloride can induce cytotoxic effects on specific cancer cell lines. For instance, it was found to decrease cell viability significantly in A172 and AGS cell lines, with calculated IC50 values of 63.385 µM and 32.210 µM, respectively . These findings indicate potential applications in cancer therapy.

Case Studies

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on A172 (human glioblastoma) and AGS (gastric cancer) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could be explored further for anticancer drug development .

Case Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results showed that it could modulate enzyme activity, making it a candidate for further exploration in metabolic regulation.

Comparative Analysis

A comparison with similar compounds reveals that the positioning of chlorine and fluorine atoms significantly affects biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride | Similar structure with different halogen positions | Varies significantly in cytotoxicity |

| 2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol hydrochloride | Similar structure | Potentially lower activity due to steric hindrance |

| 2-Amino-2-(4-chloro-3-methylphenyl)ethan-1-ol hydrochloride | Similar structure | Enhanced stability but reduced binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.